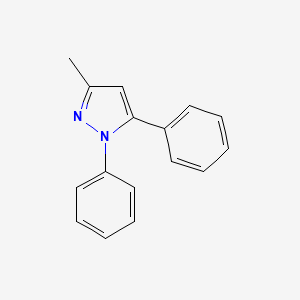

1,5-二苯基-3-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,5-Diphenyl-3-methyl-1H-pyrazole” is a heterocyclic compound with the molecular formula C16H14N2 . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine .

Molecular Structure Analysis

The molecular structure of “1,5-Diphenyl-3-methyl-1H-pyrazole” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The average mass of this compound is 234.296 Da .

Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . They are also prepared by condensation of 1,3-diketones with hydrazine .

科学研究应用

Therapeutic Applications

Pyrazole derivatives have been found to have therapeutic applications, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds like celecoxib and phenylbutazone are examples of pyrazole-containing moieties used clinically .

Antileishmanial and Antimalarial Evaluation

Studies have been conducted on pyrazole derivatives for their potential antileishmanial and antimalarial properties, which include molecular docking studies to understand their interactions with biological targets .

Cytotoxic Activity

Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promising results in inhibiting cell growth .

Antiviral Activity

Research has been done on the synthesis of pyrazole derivatives for their antiviral activity, particularly against herpes simplex virus type-1. These studies involve evaluating the efficacy of these compounds in vitro .

Synthesis of Heterocyclic Rings

Pyrazole derivatives serve as important synthons for the construction of different heterocyclic rings such as isoxazoline, pyrazoline, pyrimidine, pyridine, and fused rings. This is crucial in medicinal chemistry for developing new therapeutic agents .

Catalysis

Recent advances in synthesis techniques have utilized pyrazole derivatives in catalysis, employing them as catalysts or intermediates in chemical reactions to produce other valuable compounds .

作用机制

While the specific mechanism of action for “1,5-Diphenyl-3-methyl-1H-pyrazole” is not explicitly mentioned in the search results, pyrazole derivatives are known to exhibit a wide range of biological properties. For instance, some compounds act via inhibition of reverse transcriptase enzyme and thus inhibition of viral replication .

安全和危害

While the specific safety and hazards for “1,5-Diphenyl-3-methyl-1H-pyrazole” are not explicitly mentioned in the search results, it is generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .

未来方向

Pyrazoles, including “1,5-Diphenyl-3-methyl-1H-pyrazole”, have been an important topic of research due to their broad range of pharmacological properties . Future research may focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

属性

IUPAC Name |

3-methyl-1,5-diphenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSOEKUCNSKLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409326 |

Source

|

| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,5-Diphenyl-3-methyl-1H-pyrazole | |

CAS RN |

3729-90-6 |

Source

|

| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)